Nampt-IN-1
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Overview
Description
Nampt-IN-1 (LSN3154567): is a chemical compound with the following properties:
Function: this compound selectively inhibits NAMPT, a key enzyme in the NAD⁺ salvage pathway.
NAD⁺ Salvage Pathway: NAMPT catalyzes the conversion of nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), and adenosine triphosphate (ATP) into nicotinamide mononucleotide (NMN), a precursor of NAD⁺.
Biological Importance: NAD⁺ plays critical roles in redox metabolism, aging, immune function, and DNA repair.
Mechanism of Action
Target of Action
Nampt-IN-1 is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the Nicotinamide Adenine Dinucleotide (NAD) salvage pathway . It plays a significant role in metabolic homeostasis and cell survival by synthesizing Nicotinamide Mononucleotide (NMN) through enzymatic activities .
Mode of Action
This compound interacts with NAMPT and inhibits its activity, with an IC50 of 3.1 nM . The inhibition of NAMPT leads to a decrease in the intracellular levels of NAD . This interaction and the resulting changes can affect various cellular processes that rely on NAD, including energy production and DNA repair .
Biochemical Pathways
NAMPT is involved in the NAD salvage pathway, where it catalyzes the condensation of Nicotinamide (NAM) and Phosphoribosyl Pyrophosphate (PRPP) into NMN . This is followed by the production of NAD via Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) . NAD is a crucial cofactor for hundreds of dehydrogenases in redox reactions, driving energy production . For example, NAD accepts electrons to yield NADH during glycolysis or the TCA cycle . Therefore, the inhibition of NAMPT by this compound can affect these biochemical pathways and their downstream effects.
Result of Action
The inhibition of NAMPT by this compound leads to a decrease in the intracellular levels of NAD . This can affect various cellular processes that rely on NAD, including energy production and DNA repair . Therefore, the molecular and cellular effects of this compound’s action include changes in energy metabolism and potential impacts on DNA repair mechanisms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, NAMPT expression is induced by circadian regulators CLOCK and BMAL1 Therefore, the time of day could potentially influence the efficacy of this compound Additionally, the cellular environment, including the presence of other molecules and the overall health of the cell, can also impact the action of this compound
Biochemical Analysis
Biochemical Properties
Nampt-IN-1 interacts with the NAMPT enzyme, which is the rate-limiting enzyme within the NAD salvage pathway . This interaction has been reported to either deplete or increase NAD levels .
Cellular Effects
This compound has broad-spectrum anti-cancer activity . It exhibits effective anti-proliferative activity against many cell lines . The compound influences cell function by modulating NAD levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound inhibits the NAMPT enzyme, exerting its effects at the molecular level . The inhibition of NAMPT leads to changes in NAD levels, which can subsequently influence gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings
Dosage Effects in Animal Models
This compound has been tested in animal models, where it has shown dose-dependent effects
Metabolic Pathways
This compound is involved in the NAD salvage pathway . It interacts with the NAMPT enzyme, which is a key player in this pathway .
Preparation Methods
Synthetic Routes: Details of the synthetic routes for Nampt-IN-1 are not explicitly available in the provided information.
Industrial Production: Information regarding industrial-scale production methods is also limited.
Chemical Reactions Analysis
Reactions: Nampt-IN-1 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions are not specified, but typical organic synthesis reagents may apply.
Major Products: The major products resulting from these reactions are not explicitly mentioned.
Scientific Research Applications
Chemistry: Nampt-IN-1 is valuable for studying NAD⁺ metabolism and related pathways.
Biology: Researchers use it to investigate cellular processes influenced by NAD⁺ levels.
Medicine: Its potential therapeutic applications include cancer treatment due to its broad-spectrum anticancer activity.
Industry: Industrial applications are not explicitly described.
Comparison with Similar Compounds
Uniqueness: Nampt-IN-1’s uniqueness lies in its selectivity for NAMPT.
Similar Compounds: Unfortunately, specific similar compounds are not provided in the available data.
Properties
IUPAC Name |
2-hydroxy-2-methyl-N-[2-(2-pyridin-3-yloxyacetyl)-3,4-dihydro-1H-isoquinolin-6-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-20(2,25)14-29(26,27)22-17-6-5-16-12-23(9-7-15(16)10-17)19(24)13-28-18-4-3-8-21-11-18/h3-6,8,10-11,22,25H,7,9,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHSCLARESIWBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)NC1=CC2=C(CN(CC2)C(=O)COC3=CN=CC=C3)C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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